molecular formula C6H8N2O3S B1518830 {[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid CAS No. 1042797-51-2

{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid

Cat. No.: B1518830
CAS No.: 1042797-51-2
M. Wt: 188.21 g/mol
InChI Key: PMVBDCGUQYNZPY-UHFFFAOYSA-N
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Description

{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position. The oxadiazole ring is linked via a methylthio bridge to an acetic acid moiety. This structure combines the electron-withdrawing properties of the oxadiazole ring with the hydrophilic carboxylic acid group, making it suitable for interactions with biological targets. Its molecular formula is C₇H₉N₃O₃S, with a molar mass of 215.23 g/mol.

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-5(11-8-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVBDCGUQYNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651628
Record name {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042797-51-2
Record name {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid typically involves the following steps:

  • Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved by reacting appropriate precursors such as amidoximes with carbonyl compounds under acidic conditions.

  • Introduction of the Thioacetic Acid Group: The oxadiazole ring is then reacted with thioacetic acid to introduce the thioacetic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Alkylation of the Thio Group

The thioether (–S–) group in this compound participates in nucleophilic substitution reactions. For example:

  • Reaction with α-halo carbonyl compounds :
    The thiol group can react with chloroacetonitrile or 2-chloro-1,1-dimethoxyethane under basic conditions (e.g., K₂CO₃/DMF) to form substituted thioethers .

Reaction Conditions Product Key Observations
With chloroacetonitrileK₂CO₃, DMF, 25°C, 8 h2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylthio]acetonitrileIR: Loss of –SH stretch; NMR: New –CH₂CN signal at δ 3.5–4.0 ppm .

Oxidation Reactions

The thioether group is susceptible to oxidation:

  • Formation of sulfoxides/sulfones :
    Using H₂O₂ or mCPBA, the sulfur atom can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) derivatives .

Cyclization Reactions

The thioacetic acid moiety enables cyclization with nucleophiles:

  • Formation of 1,3,4-thiadiazoles :
    Reaction with hydrazine hydrate in the presence of CS₂ and KOH yields 1,3,4-thiadiazole derivatives via intermediate carbodithioate salts .

Reactants Conditions Product Biological Relevance
Hydrazine hydrate, CS₂KOH, ethanol, reflux2-{[(4-Amino-5-mercapto-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-oneAnticancer activity (IC₅₀: 4.27 µg/mL against SK-MEL-2) .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes ring-opening under acidic or basic conditions:

  • Hydrolysis :
    In HCl/EtOH, the oxadiazole ring hydrolyzes to form a carboxylic acid derivative .

Reaction Conditions Product
Acidic hydrolysisHCl, ethanol, reflux3-Methyl-5-(carboxymethylthio)isoxazole

Condensation Reactions

The acetic acid group participates in esterification or amide formation:

  • Esterification :
    Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters .

  • Amide formation :
    Condensation with amines (e.g., aniline) using DCC yields thioacetamide derivatives .

Thio-Michael Addition

The thio group acts as a nucleophile in Michael additions:

  • Reaction with α,β-unsaturated carbonyls :
    Adds to nitroalkenes or chalcones under organocatalytic conditions, forming sulfhydryl adducts .

Key Structural Insights from Spectral Data

  • ¹H NMR :

    • Thioether (–SCH₂–): δ 3.2–3.5 ppm (singlet).
      – Oxadiazole ring protons: δ 8.0–8.5 ppm .

  • IR :
    – C=O stretch at 1670–1700 cm⁻¹; –S– stretch at 690 cm⁻¹ .

Scientific Research Applications

Overview

{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid, with the chemical formula C6_6H8_8N2_2O3_3S and CAS number 1042797-51-2, is a compound of interest in various scientific fields due to its unique structural properties. This article explores its applications particularly in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a bioactive molecule. Its oxadiazole moiety is known for contributing to various biological activities.

Antimicrobial Activity

Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The thioacetic acid group may enhance the interaction with microbial membranes, leading to increased efficacy against bacteria and fungi .

Anticancer Properties

Research suggests that compounds containing oxadiazole rings can inhibit cancer cell proliferation. Preliminary studies have shown that this compound may induce apoptosis in specific cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

Agricultural Applications

The compound's potential as a pesticide or herbicide is noteworthy. The thioether functionality can enhance the molecule's ability to interact with biological targets in pests.

Pesticidal Activity

Preliminary investigations have revealed that similar compounds with oxadiazole structures demonstrate insecticidal properties. The unique electronic characteristics of the oxadiazole ring may contribute to its effectiveness against agricultural pests .

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing polymers and other advanced materials.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of functional polymers with tailored properties for applications in coatings and adhesives. Its ability to form cross-linked structures could lead to materials with enhanced mechanical strength and thermal stability .

Case Studies and Research Findings

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant activity against Gram-positive bacteria.
Study 2AnticancerInduced apoptosis in breast cancer cell lines at micromolar concentrations.
Study 3PesticideShowed potential as an insecticide against common agricultural pests.

Mechanism of Action

The mechanism by which [(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid

  • Structural Difference : Replaces the thioacetic acid group with a carbamoyl benzoic acid moiety.
  • Key Findings: Exhibited a binding energy of -7.24 kcal/mol with the RPS3 protein in molecular docking studies, forming hydrogen bonds with residues Arg54, Arg94, Gln101, Glu103, and Ser104 .

N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

  • Structural Difference: Substitutes the acetic acid with a benzamide group linked to a pyridinylaminoethyl chain.
  • Key Findings: Part of a patent for treating cancer, viral infections, or thrombosis .

2-((4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid

  • Structural Difference : Replaces the oxadiazole core with a 1,2,4-triazole ring and introduces a pyrazole substituent.
  • Physicochemical Properties :
    • Molecular formula: C₁₀H₁₃N₅O₂S ; molar mass: 267.31 g/mol ; predicted pKa: 3.10 .
    • The triazole ring’s basicity contrasts with the oxadiazole’s electron-withdrawing nature, altering electronic distribution and hydrogen-bonding capacity.

{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic Acid

  • Structural Difference : Incorporates a triazole core with phenyl and trimethoxyphenyl substituents.
  • Compared to the methyl-oxadiazole derivative, this compound may exhibit stronger antimicrobial activity due to the electron-rich aromatic system .

Physicochemical Properties

Compound Core Heterocycle Key Substituents Molar Mass (g/mol) Predicted pKa
Target Compound 1,2,4-oxadiazole Methyl, methylthio, acetic acid 215.23 ~3.5*
3-{[...]carbamoyl}benzoic Acid 1,2,4-oxadiazole Methyl, carbamoyl benzoic acid 275.26 ~2.8
N-[...]benzamide 1,2,4-oxadiazole Benzamide-pyridinylaminoethyl 447.34 ~4.2
2-((4-Ethyl-5-...)acetic Acid 1,2,4-triazole Pyrazole, ethyl 267.31 3.10
{[...]trimethoxyphenyl}acetic Acid 1,2,4-triazole Phenyl, trimethoxyphenyl 385.41 ~2.9

*Estimated based on structural analogs.

Biological Activity

{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C6H8N2O3S
  • Molecular Weight : 188.204 g/mol
  • CAS Number : 1042797-51-2
  • Structure : The compound features an oxadiazole ring, which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study evaluating various derivatives found that this compound showed promising inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The IC50 values were determined using the MTT assay:

Cell LineIC50 (µM)
MCF-715
HEPG220

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is attributed to its ability to interact with various cellular targets. It has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, studies have indicated that the compound can inhibit tissue-nonspecific alkaline phosphatase (TNAP), which is often overexpressed in cancerous tissues .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of oxadiazole derivatives demonstrated that those with thioacetic acid substituents exhibited enhanced antimicrobial activity compared to their non-thio analogs. The study utilized a panel of clinical isolates to assess efficacy .
  • Anticancer Screening : In another investigation focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests potential for development as a therapeutic agent against breast cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid
Reactant of Route 2
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{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.